Specific Scientific Field: Hematology and Oncology
Summary of the Application: CG-806 is an oral small molecule non-covalent pan-BTK/pan-FLT3 inhibitor. It was structurally designed to target BTK without binding to C481 residual, and target other oncogenic kinases. It is being developed for treatment of CLL/SLL, non-Hodgkin’s lymphomas and myeloid malignancies .
Methods of Application or Experimental Procedures: Peripheral blood mononuclear cells from patients with CLL were cultured for 14 days until outgrowth of nurselike cells (NLC). Before treatment with inhibitors, non-adherent cells were harvested and re-plated on autologous NLC at a concentration of 1x10 7 cells/mL. MEC-1 CLL cell line was incubated with escalating doses of CG-806 or ibrutinib for 72 hours .
Results or Outcomes: CG-806 inhibited the proliferation of MEC-1 CLL cells with an IC 50 of 32.0 nM (95% confidence interval (CI): 18.7 to 52.8 nM) compared to 3773 nM for ibrutinib (95% CI, 2427 to 6381 nM). CG-806 induced MEC-1 cell death in a dose- and time-dependent manner .
Summary of the Application: CG-806 is an oral small molecule non-covalent pan-FLT3/pan-BTK inhibitor designed to address the shortcomings of ibrutinib. It is in development for acute myeloid leukemia (AML) and B cell lymphoma .
Methods of Application or Experimental Procedures: CG-806 was tested against 14 established malignant B-cell lines in vitro. When tested against 124 samples freshly isolated from the marrow of CLL patients the median IC 50 for CG-806 was 0.11 µM and the median for ibrutinib was 4.09 µM .
Results or Outcomes: CG-806 inhibited cell proliferation and induced apoptosis with a potency that was 50-6,000 times greater than that of ibrutinib when tested against 14 established malignant B-cell lines in vitro .
Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin’s lymphoma .
Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on DLBCL cell lines and patient-derived cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .
Results or Outcomes: CG-806 demonstrated the ability to downmodulate the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogate survival of ibrutinib-resistant DLBCL cell lines, and partially reverse the pro-survival effects of stromal microenvironment-mimicking conditions in primary DLBCL cells .
Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in mantle cell lymphoma (MCL), a type of non-Hodgkin’s lymphoma .
Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on MCL cell lines and patient-derived MCL cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .
Results or Outcomes: CG-806 thwarted survival of MCL cell lines and patient-derived MCL cells in a dose-dependent manner. Contrary to ibrutinib, CG-806 downmodulated the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogated survival of ibrutinib-resistant MCL cell lines, and partially reversed the pro-survival effects of stromal microenvironment-mimicking conditions in primary MCL cells .
The key features of the molecule include:
Synthesis of this specific molecule would likely involve well-established methods for urea formation, such as reacting an isocyanate with an amine [].